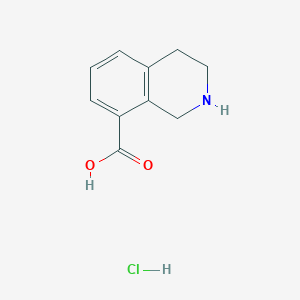

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1949793-13-8 . It has a molecular weight of 213.66 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

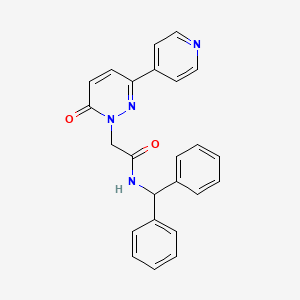

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.66 .Applications De Recherche Scientifique

Synthesis and Alkylation

1,2,3,4-Tetrahydroisoquinoline derivatives, including those derived from phenylalanine, dopa, and α-methyldopa, can be doubly deprotonated and alkylated, yielding various amino acid derivatives. This process has been employed for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines and alkaloids like (+)-corlumine (Huber & Seebach, 1987).

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid, have shown antagonist activity at the glycine site on the NMDA receptor. Their structure-activity relationship indicates a requirement for a pseudoequatorially placed 2-carboxylate and a hydrogen-bond-accepting group at the 4-position (Carling et al., 1992).

Derivative Formation

Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared, including hydrochlorides of methyl ester, N-carboxy anhydride, and N-acetyl derivatives. These derivatives are characterized using techniques like NMR spectroscopy and X-Ray diffraction (Jansa, Macháček, & Bertolasi, 2006).

Decarboxylation Studies

Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been examined, leading to the formation of 4-substituted isoquinoline derivatives. This provides insights into the chemical behavior and potential applications of these compounds (Tachibana, Matsuo, & Yamada, 1968).

Enzymatic Oxidation

Tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents can undergo oxidative decarboxylation, yielding high yields of 3,4-dihydroisoquinolines. This reaction has been explored for its potential in synthetic chemistry (Coutts et al., 1980).

Diversity-Oriented Synthesis

The compound is a core structural element in several peptide-based drugs and biologically active compounds. Various synthetic approaches for constructing its derivatives have been explored, highlighting its versatility in drug development (Kotha, Deodhar, & Khedkar, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq based compounds, including this compound, interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives interact with various enzymes, proteins, and other biomolecules, exerting diverse biological activities . The nature of these interactions is complex and depends on the specific structure of the tetrahydroisoquinoline derivative.

Cellular Effects

Tetrahydroisoquinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tetrahydroisoquinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLMDHGNYXQOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2695701.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2695709.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2695712.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide](/img/structure/B2695714.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)